molecular formula C20H38O11 B1630865 n-Octyl-beta-D-maltopyranoside CAS No. 82494-08-4

n-Octyl-beta-D-maltopyranoside

Cat. No.: B1630865
CAS No.: 82494-08-4
M. Wt: 454.5 g/mol
InChI Key: MASIZQYHVMQQKI-OIIXUNCGSA-N
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Description

n-Octyl-beta-D-maltopyranoside: is a non-ionic detergent widely used in biochemical and molecular biology research. It is particularly known for its ability to solubilize and isolate membrane proteins without denaturing them. The compound is water-soluble and has a molecular formula of C20H38O11 with a molecular weight of 454.51 .

Biochemical Analysis

Biochemical Properties

n-Octyl-beta-D-maltopyranoside plays a crucial role in biochemical reactions, primarily due to its detergent properties. It interacts with various enzymes, proteins, and other biomolecules to facilitate their solubilization and stabilization. For instance, it is commonly used to isolate and purify membrane proteins, which are otherwise difficult to study due to their hydrophobic nature . The compound forms micelles that encapsulate the hydrophobic regions of membrane proteins, thereby maintaining their native conformation and activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering membrane permeability and fluidity, which can impact cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can disrupt lipid rafts in the cell membrane, leading to changes in the localization and activity of signaling proteins . Additionally, it has been shown to affect the expression of certain genes involved in stress responses and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with lipid bilayers and membrane proteins. The compound inserts itself into the lipid bilayer, disrupting the hydrophobic interactions that hold the membrane together . This disruption allows the detergent to solubilize membrane proteins by forming micelles around their hydrophobic regions . Furthermore, this compound can modulate enzyme activity by altering the local environment of the enzyme, either inhibiting or activating its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable, but its effectiveness can diminish due to degradation or changes in concentration . Long-term exposure to this compound can lead to alterations in cellular function, such as changes in membrane integrity and protein activity . These effects are often monitored in in vitro and in vivo studies to ensure the reliability of experimental results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in solubilizing membrane proteins . At high doses, it can exhibit toxic or adverse effects, such as membrane disruption and cytotoxicity . Threshold effects are often observed, where a certain concentration of the compound is required to achieve the desired solubilization without causing harm to the cells or tissues .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its role as a detergent. It interacts with enzymes and cofactors involved in lipid metabolism, influencing metabolic flux and metabolite levels . For example, the compound can affect the activity of lipases and other enzymes that process lipid substrates, thereby altering the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can localize to specific cellular compartments, such as the plasma membrane and endoplasmic reticulum, where it exerts its effects on membrane proteins . Its distribution is influenced by factors such as concentration, cellular uptake mechanisms, and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of this compound is primarily associated with membrane compartments. The compound targets specific membranes due to its affinity for lipid bilayers and membrane proteins . Post-translational modifications and targeting signals can further direct this compound to particular organelles, such as mitochondria or lysosomes, where it can modulate the activity and function of resident proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Octyl-beta-D-maltopyranoside is synthesized through the glycosylation of maltose with octanol. The reaction typically involves the use of a catalyst such as an acid or enzyme to facilitate the formation of the glycosidic bond between the maltose and octanol. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale glycosylation reactions using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing production costs. The final product is usually purified through crystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: n-Octyl-beta-D-maltopyranoside primarily undergoes hydrolysis reactions due to its glycosidic bond. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n-Octyl-beta-D-maltopyranoside is used in the solubilization and stabilization of membrane proteins, making it an essential tool in structural biology and protein chemistry .

Biology: In cell biology, it is used to isolate and study membrane-bound proteins and enzymes. It helps maintain the native state of proteins, which is crucial for functional studies .

Medicine: The compound is used in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs. It is also employed in the formulation of various pharmaceutical products .

Industry: this compound is used in the production of cosmetics and personal care products due to its mild detergent properties. It is also utilized in the food industry as an emulsifier .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its optimal balance between hydrophobic and hydrophilic properties, making it highly effective in solubilizing membrane proteins without denaturing them. Its mild nature also makes it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-19-17(27)15(25)18(12(10-22)30-19)31-20-16(26)14(24)13(23)11(9-21)29-20/h11-27H,2-10H2,1H3/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASIZQYHVMQQKI-OIIXUNCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231775
Record name Octyl maltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82494-08-4
Record name Octyl maltopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082494084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl maltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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